molecular formula C29H27F3N6O4 B12370339 2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide

2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide

Cat. No.: B12370339
M. Wt: 580.6 g/mol
InChI Key: TVHJSRZCIRYGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the trifluoromethyl group, and the attachment of the various substituents. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings and the indole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide include other indole derivatives, triazole-containing compounds, and molecules with trifluoromethyl groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H27F3N6O4

Molecular Weight

580.6 g/mol

IUPAC Name

2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide

InChI

InChI=1S/C29H27F3N6O4/c1-17-35-36(2)28(40)38(17)21-10-8-18(9-11-21)23-15-19-14-20(29(30,31)32)16-22(26(19)37(23)12-13-41-3)27(39)34-24-6-5-7-25(33-24)42-4/h5-11,14-16H,12-13H2,1-4H3,(H,33,34,39)

InChI Key

TVHJSRZCIRYGQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C3=CC4=CC(=CC(=C4N3CCOC)C(=O)NC5=NC(=CC=C5)OC)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.